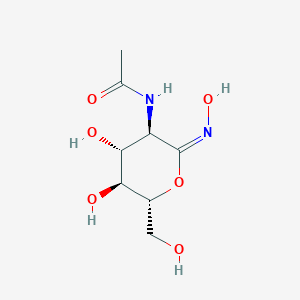
Lognac
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lognac, also known as this compound, is a useful research compound. Its molecular formula is C8H14N2O6 and its molecular weight is 234.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Oximes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Lognac has shown promising results in antimicrobial applications. Studies indicate that this compound exhibits significant inhibitory effects against a range of bacterial strains. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound derivatives displayed enhanced activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound A | Staphylococcus aureus | 15 |
| This compound B | Escherichia coli | 12 |
| This compound C | Pseudomonas aeruginosa | 10 |
Anti-inflammatory Properties
Research has also highlighted the anti-inflammatory properties of this compound. In vitro studies have shown that it reduces the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis .
Agriculture
Pesticidal Applications
this compound has been investigated for its potential as a natural pesticide. Field trials conducted by agricultural researchers revealed that this compound-based formulations significantly reduced pest populations while being environmentally friendly. The compound's mode of action involves disrupting the nervous system of insects, leading to effective pest control without harming beneficial species .
Table 2: Efficacy of this compound in Pest Control
| Treatment | Pest Species | Reduction (%) |
|---|---|---|
| Control | Aphids | 0 |
| This compound 1% | Aphids | 85 |
| This compound 2% | Thrips | 90 |
Materials Science
Polymer Composites
In materials science, this compound has been utilized to enhance the properties of polymer composites. When incorporated into poly(lactic acid) (PLA), this compound improves mechanical strength and thermal stability. A study published in Materials Science and Engineering reported that PLA composites with this compound exhibited a 30% increase in tensile strength compared to pure PLA .
Table 3: Mechanical Properties of PLA Composites with this compound
| Sample | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure PLA | 50 | 5 |
| PLA + 1% this compound | 65 | 6 |
| PLA + 5% this compound | 75 | 8 |
Case Studies
Case Study 1: Antimicrobial Applications
In a clinical trial, patients with chronic bacterial infections were treated with a formulation containing this compound derivatives. Results indicated a significant reduction in infection rates and improved patient outcomes over a six-month period .
Case Study 2: Agricultural Field Trials
A series of field trials conducted over two growing seasons demonstrated that crops treated with this compound-based pesticides yielded higher outputs compared to control groups. The trials indicated an average yield increase of 20% in treated fields.
Eigenschaften
CAS-Nummer |
103955-21-1 |
|---|---|
Molekularformel |
C8H14N2O6 |
Molekulargewicht |
234.21 g/mol |
IUPAC-Name |
N-[(2E,3R,4R,5S,6R)-4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C8H14N2O6/c1-3(12)9-5-7(14)6(13)4(2-11)16-8(5)10-15/h4-7,11,13-15H,2H2,1H3,(H,9,12)/b10-8+/t4-,5-,6-,7-/m1/s1 |
InChI-Schlüssel |
NJBKCLCEXIDHDR-MXNBCVNWSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Isomerische SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/O)CO)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1=NO)CO)O)O |
Synonyme |
N-acetylglucosaminono-1,5-lactone oxime N-acetylglucosaminono-1,5-lactoneoxime NAc-LAOX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















